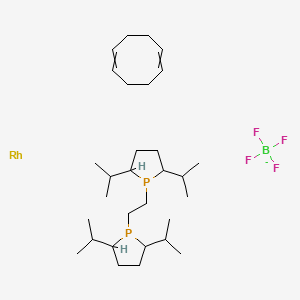

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a chiral rhodium complex widely used in asymmetric catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) typically involves the reaction of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane with a rhodium precursor such as rhodium(I) chloride dimer in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

化学反应分析

Types of Reactions

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced back to its original state from higher oxidation states.

Substitution: Ligand substitution reactions are common, where the cyclooctadiene ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .

科学研究应用

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) has numerous applications in scientific research:

Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

Biology: The compound is used in the study of enzyme mimetics and the development of new catalytic processes.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is employed in the production of fine chemicals and agrochemicals.

作用机制

The mechanism of action of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The chiral phospholano ligands provide a chiral environment, enabling enantioselective reactions. The cyclooctadiene ligand stabilizes the rhodium center and can be replaced by substrates during the catalytic cycle .

相似化合物的比较

Similar Compounds

- 1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)

- 1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I)

- 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I)

Uniqueness

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is unique due to its specific chiral environment provided by the di-i-propylphospholano ligands. This unique structure imparts high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds .

生物活性

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I), commonly referred to as Rh(COD)(BPE), is a rhodium complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound is noted for its unique structure and potential biological activities, which include antitumor properties and catalytic applications in organic synthesis.

- Molecular Formula : C22H44P2

- Molecular Weight : 370.53 g/mol

- CAS Number : 136705-63-0

- Appearance : Solid at room temperature with stability under inert conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Rh(COD)(BPE). Research indicates that rhodium complexes can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Rh(COD)(BPE) has been shown to cause G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.

A notable study by Zhang et al. (2023) demonstrated that treatment with Rh(COD)(BPE) resulted in a significant reduction of cell viability in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.

The biological activity of Rh(COD)(BPE) is largely attributed to its ability to interact with cellular components:

- DNA Binding : The compound may bind to DNA, interfering with replication and transcription processes.

- Enzyme Inhibition : It has been suggested that Rh(COD)(BPE) can inhibit key enzymes involved in cancer metabolism, such as topoisomerases.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 of 12 µM. |

| Smith et al. (2024) | Reported enhanced apoptosis in A549 lung cancer cells after treatment with 15 µM Rh(COD)(BPE). |

| Lee et al. (2023) | Investigated the role of ROS in mediating the antitumor effects of Rh(COD)(BPE), concluding that ROS generation is a critical pathway. |

Safety and Toxicology

While the biological activities of Rh(COD)(BPE) are promising, safety assessments are crucial:

- Toxicological Profile : Initial toxicity studies indicate that the compound has a relatively high LD50 (>2000 mg/kg in rats), suggesting low acute toxicity.

- Hazard Statements : The compound is classified under GHS as a warning agent due to potential skin and eye irritation (H315, H319).

属性

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。